molecular formula C17H15NO3 B12911561 3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole CAS No. 89263-89-8

3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole

Cat. No.: B12911561
CAS No.: 89263-89-8
M. Wt: 281.30 g/mol
InChI Key: BZHBDGBLLSDSLA-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)isoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Preparation Methods

The synthesis of 3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)isoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with 4-methoxybenzoyl chloride in the presence of a base, followed by cyclization to form the isoxazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)isoxazole has several scientific research applications, including:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application of the compound.

Comparison with Similar Compounds

3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)isoxazole can be compared with other similar compounds, such as:

    3-(2-Methoxyphenyl)-5-phenylisoxazole: Lacks the additional methoxy group on the second phenyl ring, which can influence its chemical and biological properties.

    3-Phenyl-5-(4-methoxyphenyl)isoxazole:

    3-(4-Methoxyphenyl)-5-(4-methoxyphenyl)isoxazole: Contains methoxy groups on both phenyl rings, which can affect its overall properties and uses.

Properties

CAS No.

89263-89-8

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C17H15NO3/c1-19-13-9-7-12(8-10-13)17-11-15(18-21-17)14-5-3-4-6-16(14)20-2/h3-11H,1-2H3

InChI Key

BZHBDGBLLSDSLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3OC

Origin of Product

United States

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